JNJ-10229570

Description

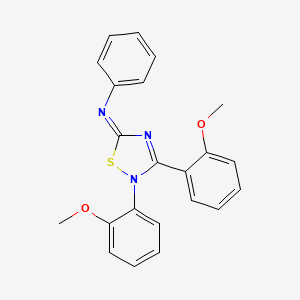

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHRTBCPBWJYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524923-88-4 | |

| Record name | JNJ-10229570 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524923884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-10229570 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9IX402L35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-10229570: A Technical Guide to its Mechanism of Action as a Melanocortin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10229570 is a potent, small-molecule antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R). Its mechanism of action centers on the competitive inhibition of these receptors, primarily in sebaceous glands, leading to a significant reduction in sebocyte differentiation and sebum production. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its receptor binding affinity, in vitro effects on human sebocytes, and in vivo efficacy in a human skin xenograft model. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction

The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R) and their endogenous peptide ligands, plays a crucial role in regulating a diverse range of physiological processes, including pigmentation, inflammation, and exocrine gland secretion. Notably, MC1R and MC5R are expressed in human sebaceous glands, where they are implicated in the regulation of sebum production. Excessive sebum production is a key factor in the pathophysiology of acne vulgaris. This compound has been developed as a targeted antagonist of MC1R and MC5R to modulate sebaceous gland function.

Receptor Binding Affinity and Selectivity

The primary mechanism of action of this compound is its direct antagonism of MC1R and MC5R. This has been quantified through competitive radioligand binding assays.

Data Presentation: Receptor Binding Affinity

| Receptor | IC50 (nM) | Radioligand | Cell Line | Reference |

| Human MC1R | 270 ± 120 | [¹²⁵I]-NDP-α-MSH | HEK-293 (over-expressing hMC1R) | [1][2] |

| Human MC5R | 200 ± 50 | [¹²⁵I]-NDP-α-MSH | HEK-293 (over-expressing hMC5R) | [1][2] |

| Human MC4R | 240 ± 170 | [¹²⁵I]-NDP-α-MSH | HEK-293 (over-expressing hMC4R) | [3] |

IC50 values are presented as mean ± standard deviation.

Signaling Pathway

This compound exerts its effects by blocking the canonical signaling pathway activated by melanocortin receptor agonists, such as α-melanocyte-stimulating hormone (α-MSH).

Caption: this compound signaling pathway.

In Vitro Efficacy: Inhibition of Sebocyte Differentiation and Lipogenesis

The functional consequences of MC1R and MC5R antagonism by this compound have been demonstrated in primary human sebocyte cultures.

Data Presentation: In Vitro Effects

| Experimental Condition | Endpoint | Observation | Concentration of this compound | Reference |

| BPE-induced sebocyte differentiation | Lipid Granule Formation | Strong inhibition | 0.01 µM | [3] |

| BPE-induced sebocyte differentiation | Lipid Granule Formation | Complete inhibition | 0.05 µM | [3] |

| CT-induced sebocyte differentiation | Sebum-specific lipid production (Squalene) | Dose-dependent decrease | 0-0.8 µM | [1] |

| CT-induced sebocyte differentiation | Cellular lipids (Cholesterol, Triglycerides) | Minimal to no effect | 0-0.8 µM | [1] |

Experimental Protocols

Radioligand Binding Assay: HEK-293 cells over-expressing human MC1R, MC4R, or MC5R were used. Membranes from these cells were incubated with the radioligand [¹²⁵I]-NDP-α-MSH and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which bound and free radioligand were separated by filtration. The radioactivity of the filters was measured, and IC50 values were calculated using non-linear regression analysis.[1]

Primary Human Sebocyte Culture and Differentiation: Primary human sebocytes were isolated from facial skin.[4][5] Differentiation was induced by treating the cultured sebocytes with either bovine pituitary extract (BPE) or cholera toxin (CT).[5] this compound was added to the culture medium at various concentrations.

Lipid Analysis: Lipid production by cultured sebocytes was assessed by visualizing lipid granules microscopically after staining. For quantitative analysis of lipid composition, cellular lipids were extracted and separated using high-performance thin-layer chromatography (HPTLC).[1]

In Vivo Efficacy: Human Skin Xenograft Model

The sebum-suppressive effects of this compound were confirmed in an in vivo model using human skin transplanted onto severe combined immunodeficient (SCID) mice.

Data Presentation: In Vivo Effects

| Treatment Group | Endpoint | Observation | Reference |

| This compound (0.05% topical) | Sebum-specific lipid production | Marked decrease | [6] |

| This compound (0.05% topical) | Sebaceous gland size | Marked decrease | [6] |

| This compound (0.05% topical) | Epithelial-membrane antigen (EMA) expression | Marked decrease | [6] |

Experimental Protocols

Human Skin/SCID Mouse Xenograft Model: Full-thickness human skin grafts were transplanted onto the dorsal side of SCID mice. The grafts were allowed to heal and establish for several weeks.[7] A solution of 0.05% this compound or vehicle was applied topically to the grafts daily for 30 days.[3]

Analysis of Sebum Production and Sebaceous Gland Size: Sebum production on the skin surface was measured using Sebutape®.[1] At the end of the treatment period, skin biopsies were taken for histological analysis. Sebaceous gland size and differentiation were assessed by staining tissue sections with hematoxylin and eosin (H&E) and with an antibody against the sebaceous differentiation marker, epithelial-membrane antigen (EMA).[1][6]

Caption: Experimental workflow for this compound evaluation.

Conclusion

The collective evidence from receptor binding assays, in vitro studies with primary human sebocytes, and in vivo experiments using a human skin xenograft model robustly defines the mechanism of action of this compound. As a dual antagonist of MC1R and MC5R, it effectively inhibits the signaling pathways that drive sebocyte differentiation and lipogenesis. These findings underscore its potential as a therapeutic agent for conditions characterized by excessive sebum production, such as acne vulgaris. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zen-bio.com [zen-bio.com]

- 6. A melanocortin receptor 1 and 5 antagonist inhibits sebaceous gland differentiation and the production of sebum-specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

JNJ-10229570: A Selective Antagonist of Melanocortin Receptors 1 and 5

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10229570 is a potent and selective small molecule antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R).[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects on sebaceous gland biology. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and development efforts in areas such as dermatology and cosmetology.

Introduction

The melanocortin system, comprising five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, plays a pivotal role in a diverse range of physiological processes, including pigmentation, inflammation, steroidogenesis, and exocrine gland function.[2][3] MC1R is primarily expressed in melanocytes and is a key regulator of skin pigmentation and photoprotection.[2] MC5R is notably expressed in exocrine glands, including the sebaceous glands of the skin, where it is implicated in the regulation of sebum production.[4][5] Dysregulation of sebum production is a key factor in the pathogenesis of acne vulgaris. Therefore, antagonists of MC1R and MC5R, such as this compound, represent a promising therapeutic strategy for the management of acne and other skin disorders characterized by excessive sebum production.

Pharmacological Profile of this compound

Binding Affinity

| Receptor | IC50 (nM) |

| Human MC1R | 270 ± 120 |

| Human MC5R | 200 ± 50 |

| Human MC4R | 240 ± 170 |

Table 1: Binding Affinity of this compound for Melanocortin Receptors [1][3]

Functional Antagonism

This compound acts as a functional antagonist at MC1R and MC5R by inhibiting the agonist-induced signaling cascade. Both MC1R and MC5R primarily couple to the Gs alpha subunit (Gαs), which upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2][6] this compound effectively blocks this increase in intracellular cAMP levels mediated by melanocortin agonists.[7]

Effects on Sebaceous Gland Biology

In Vitro Inhibition of Sebaceous Lipid Production

Studies utilizing primary human sebocytes have demonstrated that this compound dose-dependently inhibits the production of sebum-specific lipids.[4][5] Treatment of sebocyte cultures with this compound resulted in a significant reduction in the synthesis of squalene and cholesterol esters, key components of human sebum, with minimal impact on triglyceride production.[7] At a concentration of 0.05 µM, this compound showed complete inhibition of lipid granule formation in cultured sebocytes.[1]

| Lipid Component | Effect of this compound (1 µM) |

| Squalene | ~58% reduction |

| Cholesterol Esters | ~51% reduction |

| Triglycerides | No significant inhibition |

| Total Neutral Lipids | ~40% reduction |

Table 2: In Vitro Effects of this compound on Sebaceous Lipid Synthesis [7]

In Vivo Reduction of Sebum Production and Sebaceous Gland Size

The efficacy of this compound in vivo has been evaluated using a human skin xenograft model in severe combined immunodeficient (SCID) mice.[4][5] Topical application of a 0.05% formulation of this compound for 30 days resulted in a marked decrease in the production of sebum-specific lipids.[1][8] Furthermore, histological and immunohistochemical analyses revealed a reduction in the size of sebaceous glands and a decrease in the expression of the sebaceous differentiation marker, epithelial-membrane antigen (EMA).[4][8] These findings suggest that this compound inhibits both the function and differentiation of sebocytes in a physiologically relevant model.

Signaling Pathways

MC1R Signaling Pathway

Activation of MC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that is crucial for melanogenesis and DNA repair in melanocytes. The primary pathway involves the activation of adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cAMP.[2] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2][9] Activated CREB promotes the transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[2]

Caption: MC1R Signaling Pathway

MC5R Signaling Pathway

Similar to MC1R, MC5R activation leads to the stimulation of adenylyl cyclase and the subsequent production of cAMP.[6] This increase in cAMP activates PKA, which is thought to play a role in the regulation of lipogenesis within sebocytes. By antagonizing this pathway, this compound effectively reduces the downstream signals that promote sebum production. In addition to the Gs pathway, MC5R has also been shown to signal through other pathways, including the Gi/PI3K/ERK1/2 pathway, which can influence cellular proliferation and differentiation.[6]

Caption: MC5R Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound to melanocortin receptors.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human MC1R, MC5R, or other melanocortin receptor subtypes in appropriate media.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.

-

-

Binding Assay:

-

Perform the assay in a 96-well plate format.

-

To each well, add the cell membrane preparation, a fixed concentration of the radioligand 125I-NDP-α-MSH, and varying concentrations of the unlabeled competitor (this compound).

-

To determine non-specific binding, include wells with a high concentration of an unlabeled agonist (e.g., α-MSH).

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Caption: Radioligand Binding Assay

cAMP Functional Assay

This protocol describes a general method to assess the functional antagonist activity of this compound.

-

Cell Culture and Seeding:

-

Culture cells expressing the target melanocortin receptor (e.g., primary human sebocytes or a suitable cell line).

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Antagonist Assay:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of a melanocortin agonist (e.g., α-MSH or NDP-α-MSH) to induce cAMP production.

-

Include control wells with no antagonist and no agonist (basal), and with agonist only (maximum stimulation).

-

After a specified incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated cAMP production using non-linear regression analysis.

-

Caption: cAMP Functional Assay

In Vitro Sebaceous Lipid Production Assay

This protocol details a method for assessing the effect of this compound on lipid synthesis in cultured sebocytes.

-

Cell Culture and Treatment:

-

Culture primary human sebocytes under conditions that promote differentiation and lipid production (e.g., using bovine pituitary extract).

-

Treat the cells with varying concentrations of this compound for an extended period (e.g., 8 days).

-

During the final hours of treatment, label the cells with a radioactive lipid precursor, such as 14C-acetate.

-

-

Lipid Extraction and Analysis:

-

Harvest the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Separate the different lipid classes using high-performance thin-layer chromatography (HPTLC).[7]

-

Visualize and quantify the radiolabeled lipids (squalene, cholesterol esters, triglycerides) using autoradiography and densitometry.

-

-

Data Analysis:

-

Compare the amount of each radiolabeled lipid in the this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

-

Caption: Lipid Production Assay

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of MC1R and MC5R in various physiological and pathophysiological processes. Its demonstrated ability to inhibit sebum production both in vitro and in vivo highlights its potential as a therapeutic agent for the treatment of acne and other disorders of the sebaceous gland. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism of action and potential applications of this selective melanocortin receptor antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A melanocortin receptor 1 and 5 antagonist inhibits sebaceous gland differentiation and the production of sebum-specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MC1R signaling through the cAMP-CREB/ATF-1 and ERK-NFκB pathways accelerates G1/S transition promoting breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JNJ-10229570 in Sebocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-10229570, a potent antagonist of melanocortin receptors 1 and 5 (MC1R and MC5R), and its significant role in the modulation of sebocyte differentiation and sebum production. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research and development in dermatology and related fields.

Introduction

Sebaceous glands, critical components of the skin, are responsible for the production of sebum, a complex lipid mixture that lubricates and protects the skin. Dysregulation of sebum production is a key factor in the pathogenesis of several common skin disorders, most notably acne vulgaris. The differentiation of sebocytes, the specialized epithelial cells that comprise the sebaceous gland, is a complex and tightly regulated process. Understanding the molecular pathways that govern sebocyte differentiation is paramount for the development of novel therapeutic agents.

This compound has emerged as a significant investigational compound due to its targeted action on melanocortin receptors expressed in sebaceous glands.[1][2][3][4][5] This guide explores the mechanism of action of this compound, its quantifiable effects on sebocyte function, and the experimental frameworks used to elucidate its activity.

Mechanism of Action: Antagonism of Melanocortin Receptors

This compound functions as a competitive antagonist at MC1R and MC5R.[2][3][6] These receptors are expressed on human sebocytes and are involved in the regulation of sebaceous gland function.[1][7] The natural ligand for these receptors, α-melanocyte-stimulating hormone (α-MSH), is known to stimulate sebaceous lipid production. By binding to MC1R and MC5R, this compound blocks the downstream signaling cascade typically initiated by α-MSH. This antagonistic action leads to a reduction in sebocyte differentiation and a subsequent decrease in the synthesis of sebum-specific lipids.[1][8]

Signaling Pathway

The binding of α-MSH to MC1R and MC5R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This signaling cascade is believed to promote sebocyte differentiation and lipogenesis. This compound, by blocking the receptor, prevents this increase in cAMP, thereby inhibiting the downstream effects of α-MSH on sebocytes.[8]

Quantitative Data

The inhibitory effects of this compound on melanocortin receptors and lipid production have been quantified in several studies. The following tables summarize the key findings.

Receptor Binding Affinity

| Compound | Receptor | IC50 (nM) |

| This compound | MC1R | 270 ± 120 |

| This compound | MC5R | 200 ± 50 |

| This compound | MC4R | 240 ± 170 |

Table 1: IC50 values of this compound for melanocortin receptors, determined by radioligand binding assays using 125I-NDP-α-MSH.[2][8][9]

Inhibition of Lipid Production in vitro

| Treatment | Lipid Component | Inhibition |

| 1 µM this compound | Squalene | ~58% reduction |

| 1 µM this compound | Cholesterol Esters | ~51% reduction |

Table 2: Percentage reduction of sebum-specific lipids in cultured human sebocytes treated with this compound, as quantified by High-Performance Thin-Layer Chromatography (HPTLC).[10]

Experimental Protocols

The investigation of this compound's effects on sebocytes has relied on established in vitro and in vivo models. The following sections detail the methodologies employed in these key experiments.

In Vitro Model: Primary Human Sebocyte Culture

Objective: To culture primary human sebocytes and assess the impact of this compound on their differentiation and lipid production.

Methodology:

-

Isolation of Sebaceous Glands: Sebaceous glands are isolated from human facial skin samples obtained during surgical procedures.[11][12][13] The tissue is typically treated with dispase to separate the epidermis from the dermis, followed by trypsinization to release the glands.[12][13]

-

Cell Culture: Isolated sebocytes are cultured in a specialized growth medium, often on a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts or on collagen I-coated cultureware.[12][14] Culture media are typically supplemented with growth factors and serum.[12][13]

-

Induction of Differentiation: Sebocyte differentiation and lipid production can be induced by various methods, including serum deprivation or treatment with agents like bovine pituitary extract (BPE) or cholera toxin (CT).[9][10][11]

-

Treatment with this compound: Differentiated sebocyte cultures are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).[2][9]

-

Analysis of Lipid Production:

-

Oil Red O Staining: Intracellular lipid droplets are stained with Oil Red O to visualize and quantify lipid accumulation.[11][15][16]

-

High-Performance Thin-Layer Chromatography (HPTLC): Cellular lipids are extracted and separated by HPTLC to identify and quantify specific lipid classes, such as squalene, cholesterol esters, and triglycerides.[8] Radiolabeled precursors like 14C-acetate can be used to measure de novo lipid synthesis.[17]

-

-

Gene and Protein Expression Analysis: Techniques such as RT-PCR and immunohistochemistry can be used to analyze the expression of differentiation markers like epithelial-membrane antigen (EMA) and MC5R.[1][7]

In Vivo Model: Human Skin Xenograft on SCID Mice

Objective: To evaluate the effect of topical this compound on sebaceous glands in a living tissue model that closely mimics human skin.

Methodology:

-

Skin Grafting: Full-thickness human skin is transplanted onto severe combined immunodeficient (SCID) mice.[1]

-

Topical Treatment: A formulation containing this compound (e.g., 0.05% in a vehicle) is applied topically to the grafted human skin for a specified period (e.g., 30 days).[2][9] A vehicle control is applied to a separate cohort of mice.

-

Tissue Analysis:

-

Histology: Skin biopsies are taken, sectioned, and stained with hematoxylin and eosin (H&E) to assess the size and morphology of the sebaceous glands.[17]

-

Immunohistochemistry: Staining for sebaceous differentiation markers, such as epithelial-membrane antigen (EMA), is performed to evaluate the differentiation state of the sebocytes.[1][17]

-

Lipid Analysis: Lipids are extracted from the skin grafts and analyzed by methods such as HPTLC to quantify the production of sebum-specific lipids.[1]

-

Conclusion

This compound is a well-characterized antagonist of MC1R and MC5R that effectively inhibits sebocyte differentiation and the production of sebum-specific lipids. Both in vitro and in vivo studies have demonstrated its potential as a sebum-suppressive agent.[1] The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the modulation of sebaceous gland function. Further investigation into the clinical efficacy and safety of this compound and similar compounds is warranted for the potential treatment of acne and other disorders related to excessive sebum production.[1][18]

References

- 1. A melanocortin receptor 1 and 5 antagonist inhibits sebaceous gland differentiation and the production of sebum-specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Melanocortin-5 receptor: a marker of human sebocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Differentiation Model Establishment and Differentiation-Related Protein Screening in Primary Cultured Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zen-bio.com [zen-bio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

JNJ-10229570: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-10229570, a potent antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R). This document details its chemical structure, physicochemical properties, mechanism of action, and summarizes key experimental findings and methodologies.

Chemical Structure and Properties

This compound, also known as N-[2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene]-benzenamine, is a small molecule with a complex heterocyclic structure.[1] Its core is a 1,2,4-thiadiazole ring system substituted with two methoxyphenyl groups and a phenylamine group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene]-benzenamine | [1] |

| Molecular Formula | C₂₂H₁₉N₃O₂S | [1][2][3] |

| Molecular Weight | 389.47 g/mol | [2][3] |

| CAS Number | 524923-88-4 | [1][2] |

| Appearance | Solid (Light yellow to yellow) | [4] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO | [1] |

| SMILES | COC1=CC=CC=C1C2=N/C(SN2C3=CC=CC=C3OC)=N\C4=CC=CC=C4 | [2] |

| InChI | InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3 | [1] |

Mechanism of Action: Antagonism of Melanocortin Receptors

This compound functions as a competitive antagonist at two subtypes of the melanocortin receptor family: MC1R and MC5R.[4][5][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), stimulate the production of intracellular cyclic AMP (cAMP) via the Gαs signaling pathway.[2] By binding to MC1R and MC5R, this compound blocks the binding of α-MSH and other agonists, thereby inhibiting the downstream signaling cascade that leads to cAMP production.[2] This antagonistic activity has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids.[4][6]

In Vitro and In Vivo Activity

This compound has demonstrated significant biological activity in both in vitro and in vivo models, primarily related to its effects on sebaceous gland function.

Receptor Binding Affinity

The antagonist potency of this compound has been quantified through competitive binding assays. The IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand, are summarized below.

Table 2: In Vitro Antagonist Activity of this compound

| Target Receptor | Ligand | IC₅₀ (nM) | Reference |

| Human MC1R | ¹²⁵I-NDP-α-MSH | 270 | [4][7] |

| Human MC5R | ¹²⁵I-NDP-α-MSH | 200 | [4][7] |

Inhibition of Sebaceous Lipid Production

Studies on cultured primary human sebocytes have shown that this compound dose-dependently inhibits the production of sebaceous lipids.[4] Furthermore, topical application of this compound to human skin grafted onto severe combined immunodeficient (SCID) mice resulted in a significant decrease in sebum-specific lipid production, a reduction in the size of sebaceous glands, and a decrease in the expression of the sebaceous differentiation marker, epithelial-membrane antigen (EMA).[4]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound. These protocols are based on standard techniques employed in the field.

Melanocortin Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for the melanocortin receptors.

Methodology:

-

Preparation of Cell Membranes: Cell membranes are prepared from cell lines stably expressing either human MC1R or MC5R.

-

Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled melanocortin receptor agonist (e.g., ¹²⁵I-NDP-α-MSH) and varying concentrations of the test compound (this compound).

-

Separation: After incubation, the mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

Data Analysis: The data is analyzed to generate a dose-response curve, from which the IC₅₀ value is calculated.

Sebocyte Culture and Lipid Analysis

This protocol outlines the steps for assessing the effect of this compound on lipid production in primary human sebocytes.

Methodology:

-

Isolation and Culture of Human Sebocytes: Primary sebocytes are isolated from human facial skin and cultured in a specialized growth medium.

-

Treatment: The cultured sebocytes are treated with varying concentrations of this compound or a vehicle control for a specified period.

-

Lipid Extraction: After treatment, the cells are harvested, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

-

Lipid Analysis by HPTLC: The extracted lipids are separated and quantified using High-Performance Thin-Layer Chromatography (HPTLC).

-

The lipid extract is applied to an HPTLC plate.

-

The plate is developed in a solvent system that separates the different lipid classes (e.g., squalene, wax esters, triglycerides, free fatty acids, and cholesterol).

-

The separated lipids are visualized by staining (e.g., with a copper sulfate solution followed by charring).

-

The intensity of the lipid spots is quantified by densitometry and compared to known standards to determine the concentration of each lipid class.

-

Cyclic AMP (cAMP) Assay

This assay measures the intracellular accumulation of cAMP in response to receptor activation or inhibition.

Methodology:

-

Cell Culture: Cells expressing the target melanocortin receptor (MC1R or MC5R) are cultured in appropriate well plates.

-

Pre-treatment: The cells are pre-treated with varying concentrations of the antagonist (this compound).

-

Stimulation: The cells are then stimulated with a known concentration of a melanocortin receptor agonist (e.g., α-MSH) to induce cAMP production.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: The results are analyzed to determine the extent to which the antagonist inhibits the agonist-induced cAMP production.

Conclusion

This compound is a well-characterized antagonist of the melanocortin 1 and 5 receptors. Its ability to inhibit the production of sebum-specific lipids both in vitro and in vivo suggests its potential as a therapeutic agent for conditions associated with excessive sebum production, such as acne vulgaris. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other modulators of the melanocortin signaling pathway.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. Update on etiopathogenesis and treatment of Acne - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. mdpi.com [mdpi.com]

Early-Stage Research on JNJ-10229570 for Acne Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acne vulgaris is a multifactorial skin condition characterized by the interplay of follicular hyperkeratinization, microbial colonization by Cutibacterium acnes, inflammation, and excess sebum production. The melanocortin signaling pathway, particularly through the melanocortin 1 (MC1R) and melanocortin 5 (MC5R) receptors expressed in sebaceous glands, has been identified as a key regulator of sebum production. JNJ-10229570 is a novel small molecule that acts as a dual antagonist of MC1R and MC5R, thereby offering a targeted approach to reducing sebum production, a cornerstone of acne pathogenesis. This technical guide provides an in-depth overview of the early-stage research on this compound, summarizing key preclinical findings and methodologies.

Mechanism of Action

This compound competitively inhibits the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R and MC5R.[1][2] In sebocytes, the activation of these receptors by α-MSH leads to increased intracellular cyclic AMP (cAMP) levels, which in turn stimulates sebaceous gland differentiation and the synthesis of sebum-specific lipids.[3] By blocking this interaction, this compound effectively downregulates the signaling cascade responsible for sebum production.

Preclinical Efficacy

In Vitro Studies

The inhibitory activity of this compound on melanocortin receptors was determined through competitive binding assays. The compound demonstrated potent antagonism at both human MC1R and MC5R.

Table 1: In Vitro Receptor Binding Affinity of this compound [1][2]

| Receptor | IC50 (nM) |

| Human MC1R | 270 ± 120 |

| Human MC5R | 200 ± 50 |

IC50 values were determined by the inhibition of ¹²⁵I-NDP-α-MSH binding to cells expressing the respective human receptors.

Studies using primary human sebocytes demonstrated that this compound dose-dependently inhibits the production of sebum-specific lipids. A notable reduction in lipid granules was observed, with complete inhibition at higher concentrations.[1]

Table 2: In Vitro Inhibition of Sebum-Specific Lipids by this compound in Human Sebocytes [2]

| This compound Concentration | Inhibition of Squalene | Inhibition of Cholesterol Esters | Inhibition of Total Neutral Lipids |

| 1 µM | ~58% | ~51% | ~40% |

Lipid inhibition was quantified by High-Performance Thin-Layer Chromatography (HPTLC) and Nile Red staining after 8 days of treatment.

In Vivo Studies

The in vivo efficacy of this compound was evaluated using a human skin xenograft model in severe combined immunodeficient (SCID) mice. Topical application of this compound resulted in a significant reduction in sebum production and a decrease in the size of sebaceous glands.

Table 3: In Vivo Effects of Topical this compound in Human Skin Xenografts [1][4]

| Treatment | Duration | Key Findings |

| 0.05% this compound | 30 days | Marked decrease in sebum-specific lipid production. |

| Reduction in sebaceous gland size. | ||

| Decreased expression of epithelial-membrane antigen (EMA), a marker of sebaceous differentiation. |

Experimental Protocols

Primary Human Sebocyte Culture

-

Tissue Source: Human skin samples are obtained from surgical discard tissue (e.g., from facelifts or scalp reductions).

-

Isolation of Sebaceous Glands: Sebaceous glands are micro-dissected from the dermis under a stereomicroscope.

-

Primary Culture: Isolated glands are placed on fibronectin-coated culture dishes in a specialized sebocyte growth medium.

-

Sebocyte Outgrowth and Proliferation: Sebocytes migrate from the glands and proliferate. The culture is maintained in a low-calcium medium to promote an undifferentiated, proliferative state.

-

Induction of Differentiation: To mimic in vivo conditions and stimulate lipid production, sebocytes are cultured in a medium that promotes differentiation, which may be supplemented with agents like bovine pituitary extract or cholera toxin.

-

Treatment: Differentiated sebocyte cultures are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 8 days).

-

Analysis: Following treatment, cells are harvested for lipid analysis or other assays.

Sebaceous Lipid Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

-

Sample Preparation: Lipids are extracted from cultured sebocytes or homogenized skin biopsies using a solvent system (e.g., chloroform:methanol).

-

HPTLC Plate Application: The extracted lipids are spotted onto a silica gel HPTLC plate.

-

Chromatographic Development: The plate is placed in a developing chamber with a solvent system that separates the different lipid classes based on their polarity.

-

Visualization: After development, the plate is dried, and the separated lipids are visualized, often by spraying with a reagent (e.g., sulfuric acid) and charring.

-

Quantification: The intensity of the charred spots, which corresponds to the amount of lipid, is measured using a densitometer. The amounts of specific lipids (e.g., squalene, cholesterol esters) are then quantified relative to standards.

Human Skin/SCID Mouse Xenograft Model

-

Grafting: Full-thickness human skin is surgically grafted onto the backs of severe combined immunodeficient (SCID) mice, which lack a functional immune system and therefore do not reject the foreign tissue.

-

Healing and Acclimatization: The grafts are allowed to heal and establish a blood supply from the host mouse over several weeks.

-

Treatment: A solution of this compound or a vehicle control is applied topically to the surface of the human skin grafts daily for an extended period (e.g., 30 days).

-

Sample Collection: At the end of the treatment period, skin surface lipids can be collected (e.g., using absorbent tape), and biopsies of the grafted skin are taken.

-

Analysis: The skin biopsies are analyzed histologically to assess sebaceous gland size and morphology. Immunohistochemistry for markers of sebaceous differentiation (e.g., EMA) is performed. The collected surface lipids and lipids extracted from the biopsies are analyzed by HPTLC.

Clinical Development

This compound has undergone early-phase clinical evaluation for the treatment of acne vulgaris. A Phase II, multi-center, double-blind, vehicle-controlled study (NCT01326780) was completed to assess the efficacy and safety of this compound in patients with acne. However, the detailed quantitative results of this trial have not been made publicly available. Anecdotal reports suggest that the drug performed only slightly better than the placebo. The development of this compound for acne appears to have been discontinued.

Conclusion

This compound is a potent dual antagonist of MC1R and MC5R that has demonstrated significant preclinical efficacy in reducing sebaceous gland differentiation and the production of sebum-specific lipids. The in vitro and in vivo studies provide a strong rationale for the therapeutic potential of targeting the melanocortin pathway in acne and other disorders of sebaceous gland hyperactivity. While the clinical development of this compound for acne appears to have been halted, the early-stage research provides valuable insights for the development of future sebum-suppressive agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A melanocortin receptor 1 and 5 antagonist inhibits sebaceous gland differentiation and the production of sebum-specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of JNJ-10229570 on Melanocortin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-10229570, a potent antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R). It explores its mechanism of action, impact on melanocortin signaling pathways, and its effects on sebaceous gland function. This document synthesizes key experimental data, details the methodologies used in pivotal studies, and presents visual representations of the underlying biological processes to support further research and development in dermatology and related fields.

Core Concepts: this compound and Melanocortin Signaling

This compound is a small molecule antagonist designed to target MC1R and MC5R.[1][2][3][4][5] These receptors are key components of the melanocortin system, which is involved in a variety of physiological processes, including skin pigmentation, inflammation, and exocrine gland secretion.[6] In the context of dermatology, MC1R and MC5R are expressed in human sebaceous glands, where they play a crucial role in sebocyte differentiation and sebum production.[7][8]

Activation of MC1R and MC5R by their endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP is a key step in promoting the differentiation of sebocytes and stimulating the synthesis of sebum-specific lipids.[2] this compound exerts its effects by competitively binding to MC1R and MC5R, thereby blocking the action of α-MSH and inhibiting the downstream signaling pathway.[2] This leads to a reduction in sebaceous gland activity.[1][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies assessing the activity and effects of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Assay | IC50 (nM) |

| Human MC1R | ¹²⁵I-NDP-α-MSH | Radioligand Binding Assay | 270 ± 120 |

| Human MC5R | ¹²⁵I-NDP-α-MSH | Radioligand Binding Assay | 200 ± 50 |

| Human MC4R | ¹²⁵I-NDP-α-MSH | Radioligand Binding Assay | 240 ± 170 |

Data presented as mean ± standard deviation.[1][2]

Table 2: Effect of this compound on Sebum-Specific Lipid Production in Primary Human Sebocytes

| Treatment | Concentration (µM) | Squalene Production Inhibition (%) | Cholesterol Ester Production Inhibition (%) | Total Neutral Lipid Synthesis Inhibition (%) |

| This compound | 1 | ~58 | ~51 | ~40 |

[9]

Experimental Protocols

This section details the methodologies employed in the characterization of this compound's effects on melanocortin signaling and sebaceous lipid production.

Cell Culture and Differentiation of Primary Human Sebocytes

-

Cell Isolation: Primary human sebocytes were isolated from facial skin of adult donors.

-

Culture Conditions: Sebocytes were cultured in a specific growth medium.

-

Differentiation Induction: To induce differentiation and lipid production, sebocytes were treated with agents such as cholera toxin, which activates the adenylate cyclase-cAMP pathway.[1]

Radioligand Binding Assays

-

Objective: To determine the binding affinity (IC50) of this compound to human MC1R, MC4R, and MC5R.

-

Cell Lines: HEK-293 cells engineered to overexpress human MC1R, MC4R, or MC5R were used.

-

Radioligand: ¹²⁵I-NDP-α-MSH, a radiolabeled analog of α-MSH, was used as the competing ligand.

-

Procedure:

-

Cells expressing the target receptor were incubated with a fixed concentration of ¹²⁵I-NDP-α-MSH.

-

Increasing concentrations of this compound were added to the incubation mixture.

-

After reaching equilibrium, the amount of bound radioligand was measured.

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was calculated using non-linear regression analysis.[1]

-

Lipid Production Analysis using High-Performance Thin-Layer Chromatography (HPTLC)

-

Objective: To quantify the effect of this compound on the production of sebum-specific lipids.

-

Metabolic Labeling: Differentiated primary human sebocytes were incubated with ¹⁴C-labeled acetate, a precursor for lipid synthesis.

-

Lipid Extraction: Cellular lipids were extracted from the sebocytes.

-

HPTLC Separation: The extracted lipids were separated based on their polarity using HPTLC.

-

Detection and Quantification: The radiolabeled lipids on the HPTLC plate were visualized and quantified using a phosphorimager. The amounts of specific lipids such as squalene, cholesterol esters, and triglycerides were determined.[9]

In Vivo Studies using Human Skin Xenografts

-

Model: Human skin tissue was transplanted onto severe combined immunodeficient (SCID) mice. This model allows for the in vivo study of human skin responses in a living organism.

-

Treatment: A topical formulation of this compound (e.g., 0.05%) was applied to the human skin grafts.

-

Analysis: After a defined treatment period, the skin grafts were excised and analyzed for:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures described in this guide.

Caption: Antagonistic action of this compound on the MC1R/MC5R signaling pathway.

Caption: Workflow for analyzing the effect of this compound on lipid production.

Conclusion

This compound is a well-characterized antagonist of MC1R and MC5R that effectively inhibits the downstream signaling cascade responsible for sebocyte differentiation and sebum production. The data strongly suggest that by blocking the melanocortin signaling pathway in sebaceous glands, this compound can significantly reduce the production of key sebum components. These findings highlight the potential of targeting MC1R and MC5R with antagonists like this compound as a therapeutic strategy for managing conditions associated with excessive sebum production, such as acne vulgaris. This technical guide provides a comprehensive overview of the foundational data and methodologies that underpin our current understanding of this compound's impact on melanocortin signaling.

References

- 1. Melanocortin 5 receptor signaling pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A melanocortin receptor 1 and 5 antagonist inhibits sebaceous gland differentiation and the production of sebum-specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The melanocortin 5 receptor is expressed in human sebaceous glands and rat preputial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Melanocortin 5 receptor signaling pathway in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Characterization of JNJ-10229570: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of JNJ-10229570, a potent antagonist of melanocortin receptors. The information is compiled to support researchers and professionals in the field of drug development.

Core Compound Profile

This compound is identified as an antagonist of Melanocortin Receptor 1 (MC1R) and Melanocortin Receptor 5 (MC5R).[1][2][3][4][5][6][7][8] Its primary mechanism of action involves inhibiting the differentiation of sebaceous glands and the subsequent production of sebum-specific lipids.[1][2][3][4][6][7] This activity is achieved by blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to its receptors, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in-vitro activity of this compound.

| Receptor Target | Ligand | Assay Type | IC50 (nM) | Reference |

| Human MC1R | 125I-NDP-α-MSH | Radioligand Binding | 270 ± 120 | [1][9] |

| Human MC5R | 125I-NDP-α-MSH | Radioligand Binding | 200 ± 50 | [1][9] |

| Human MC4R | 125I-NDP-α-MSH | Radioligand Binding | 240 ± 170 | [1][10] |

Table 1: Receptor Binding Affinity of this compound

| Cell Type | Treatment | Effect | Concentration | Reference |

| Primary Human Sebocytes | This compound | Strong inhibition of lipid granules | 0.01 µM | [1] |

| Primary Human Sebocytes | This compound | Complete inhibition of lipid granules | 0.05 µM | [1] |

Table 2: Functional Activity of this compound in Sebocytes

Signaling Pathway

This compound acts as a competitive antagonist at MC1 and MC5 receptors, which are G protein-coupled receptors (GPCRs). The binding of the natural agonist, α-MSH, to these receptors typically activates adenylyl cyclase, leading to an increase in intracellular cAMP. This compound blocks this activation.

Caption: this compound Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to melanocortin receptors.

Principle: A radiolabeled ligand (e.g., 125I-NDP-α-MSH) with known high affinity for the receptor is used. The ability of a test compound (this compound) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) and IC50 can be determined.

Generalized Protocol:

-

Membrane Preparation: Membranes from cells expressing the target human melanocortin receptor (MC1R, MC5R, or MC4R) are prepared.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (125I-NDP-α-MSH).

-

Competition: Increasing concentrations of this compound are added to the wells to compete with the radioligand for binding to the receptor.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the functional antagonist activity of this compound.

Principle: Activation of MC1R and MC5R by an agonist like α-MSH leads to an increase in intracellular cAMP. An antagonist like this compound will inhibit this agonist-induced cAMP production.

Generalized Protocol:

-

Cell Culture: Cells expressing the target melanocortin receptor are cultured in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of a melanocortin receptor agonist (e.g., NDP-α-MSH) to induce cAMP production.

-

Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

Detection: The amount of cAMP in the cell lysate is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The ability of this compound to reduce the agonist-stimulated cAMP production is determined.

Sebocyte Culture and Lipid Production Assay

This assay assesses the effect of this compound on sebaceous lipid synthesis in a relevant cell model.

Principle: Primary human sebocytes are cultured and induced to differentiate and produce lipids. The effect of this compound on the synthesis of these lipids is then quantified.

Generalized Protocol:

-

Sebocyte Isolation and Culture: Primary sebocytes are isolated from human skin and cultured in a specialized medium that supports their growth and differentiation.

-

Treatment: The cultured sebocytes are treated with varying concentrations of this compound.

-

Lipid Labeling: To measure lipid synthesis, a radiolabeled precursor, such as [14C]-acetate, is added to the culture medium.

-

Lipid Extraction: After the treatment period, the cells are harvested, and total lipids are extracted.

-

Lipid Separation and Analysis: The extracted lipids are separated using high-performance thin-layer chromatography (HPTLC). The different lipid classes (e.g., squalene, wax esters, triglycerides, cholesterol) are identified based on their migration relative to standards.

-

Quantification: The amount of radiolabel incorporated into each lipid fraction is quantified to determine the rate of synthesis.

Caption: Sebocyte Lipid Production Assay Workflow.

Conclusion

The in-vitro characterization of this compound demonstrates its potent antagonist activity at MC1R and MC5R. This antagonism translates to a functional inhibition of sebaceous lipid production in primary human sebocytes. These findings underscore the potential of this compound as a therapeutic agent for conditions associated with excessive sebum production. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of melanocortin receptor modulation.

References

- 1. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sebocyte Maturation (MUC1) Assay - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

JNJ-10229570: A Technical Overview of a Novel Melanocortin Receptor Antagonist for Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10229570 is a potent, small-molecule antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R) that has been investigated for its potential therapeutic effects in dermatology, primarily in the management of conditions related to excess sebum production, such as acne vulgaris.[1][2] Developed by Johnson & Johnson, this compound represents a targeted approach to modulating sebaceous gland activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting key data and experimental methodologies.

Core Data Summary

In Vitro Receptor Binding Affinity

This compound demonstrates notable affinity for human melanocortin receptors 1 and 5, with some activity also observed at the melanocortin 4 receptor (MC4R). The half-maximal inhibitory concentrations (IC50) from radioligand binding assays are summarized below.[2][3][4]

| Receptor | IC50 (nM) |

| Human MC1R | 270 |

| Human MC5R | 200 |

| Human MC4R | 240 |

In Vitro Functional Activity

The functional consequence of MC1R and MC5R antagonism by this compound was assessed in primary human sebocytes. The compound was found to dose-dependently inhibit the production of sebum-specific lipids.

| Treatment | Effect on Sebocytes |

| This compound (0.01 µM) | Strong inhibition of lipid granule formation.[4] |

| This compound (0.05 µM) | Complete inhibition of lipid granule formation.[4] |

| This compound (1 µM) | Inhibition of cholera toxin-induced increases in squalene and cholesterol esters.[2] |

Clinical Development Overview

Three clinical trials have been completed for a formulation designated this compound-AAA, investigating its safety, tolerability, and efficacy for the treatment of acne vulgaris.[3]

| NCT Number | Phase | Status | Title |

| NCT01494714 | 1 | Completed | A Study to Evaluate Skin Irritation and Photo Irritation of JNJ 10229570-AAA on Intact Skin of Japanese Healthy Male Subjects.[3] |

| NCT01492647 | 1 | Completed | A Randomized, Double Blinded, Single Topical Dose Study of JNJ 10229570-AAA to Evaluate Safety and Tolerability in Japanese Subjects With Acne Vulgaris.[3] |

| NCT01326780 | 2 | Completed | A Multi-Center, Double-Blind, Vehicle Controlled, Phase II Study of JNJ 10229570-AAA for the Treatment of Acne Vulgaris.[3] |

Mechanism of Action and Signaling Pathway

Melanocortin receptors, particularly MC1R and MC5R, are expressed in human sebaceous glands and are implicated in the regulation of sebocyte differentiation and sebum production.[5][6] Activation of these G-protein coupled receptors (GPCRs) by their endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), is believed to stimulate sebogenesis. This compound acts as a competitive antagonist at these receptors, thereby inhibiting this signaling cascade and reducing the production of sebum.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to human MC1R, MC4R, and MC5R.

-

Methodology:

-

Cells expressing the human melanocortin receptor of interest are cultured and harvested.

-

Cell membranes are prepared by homogenization and centrifugation.

-

A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

-

In Vitro Sebocyte Lipid Production Assay

-

Objective: To evaluate the effect of this compound on lipid production in cultured human sebocytes.

-

Methodology:

-

Primary human sebocytes are isolated and cultured.

-

Sebocyte differentiation and lipid production are induced using agents such as bovine pituitary extract or cholera toxin.[2]

-

Cells are treated with varying concentrations of this compound or vehicle control.

-

Lipid production is assessed qualitatively by staining with a lipophilic dye (e.g., Oil Red O or Nile Red) and visualized by microscopy.

-

For quantitative analysis, lipids are extracted from the cells.

-

The lipid extracts are separated by high-performance thin-layer chromatography (HPTLC).

-

Specific lipid classes (e.g., squalene, cholesterol esters, triglycerides) are identified and quantified by densitometry.

-

In Vivo Human Skin Xenograft Model

-

Objective: To assess the in vivo efficacy of topically applied this compound on sebum production in a human skin model.

-

Methodology:

-

Full-thickness human skin is transplanted onto immunocompromised mice (e.g., SCID mice).

-

The skin grafts are allowed to heal and establish a blood supply.

-

A formulation containing this compound (e.g., 0.05%) or a vehicle control is applied topically to the grafts daily for a specified period.[4]

-

At the end of the treatment period, the skin grafts are biopsied.

-

Sebum-specific lipid production is analyzed by methods such as HPTLC.

-

Histological analysis is performed to assess changes in sebaceous gland size and morphology.

-

Immunohistochemistry for markers of sebaceous gland differentiation (e.g., epithelial-membrane antigen) is conducted.

-

Logical Relationship in Development

The development of this compound followed a logical progression from target identification to preclinical and clinical evaluation.

Conclusion

This compound is a melanocortin receptor antagonist that has demonstrated the ability to inhibit sebum production in preclinical models through the targeted antagonism of MC1R and MC5R in sebaceous glands.[1][2] Early phase clinical trials were conducted to evaluate its potential as a topical treatment for acne vulgaris.[3] The data presented in this technical guide provide a foundation for understanding the pharmacology and development of this compound. Further investigation into the clinical trial results would be necessary to fully elucidate its therapeutic potential and the reasons for its apparent discontinuation in development.

References

- 1. A melanocortin receptor 1 and 5 antagonist inhibits sebaceous gland differentiation and the production of sebum-specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-AAA - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Melanocortin-5 receptor and sebogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-10229570: A Novel Antagonist of Melanocortin Receptors with Therapeutic Potential in Sebaceous Gland Pathologies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-10229570 is a potent and specific antagonist of melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R). Emerging preclinical evidence highlights its potential as a therapeutic agent in dermatology, primarily through its robust inhibition of sebaceous gland differentiation and sebum production. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of dermatological drug development. The data presented suggests that by targeting the melanocortin signaling pathway in sebocytes, this compound offers a promising novel approach for the management of acne and other skin disorders characterized by excessive sebum production.

Introduction

Excessive sebum production is a key etiological factor in the pathogenesis of acne vulgaris and other seborrheic skin conditions. The melanocortin system, particularly the activation of MC1R and MC5R, has been implicated in the regulation of sebaceous gland function.[1] this compound, a small molecule antagonist of both MC1R and MC5R, has been developed to investigate the therapeutic potential of inhibiting this pathway.[2][3][4][5][6][7] This document details the pharmacological profile of this compound and summarizes the key preclinical findings that support its development as a topical agent for dermatological applications.

Mechanism of Action

This compound functions as a competitive antagonist at MC1 and MC5 receptors, which are expressed in human sebocytes.[1][8] The activation of these receptors by agonists such as α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates sebaceous lipid production.[1] By blocking the binding of endogenous agonists, this compound effectively inhibits this signaling cascade, resulting in a decrease in sebaceous gland activity.[1][9]

Figure 1: Signaling pathway of this compound in sebocytes.

Quantitative Data

The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | IC50 (nM) |

| Human MC1R | ¹²⁵I-NDP-α-MSH | 270 ± 120 |

| Human MC5R | ¹²⁵I-NDP-α-MSH | 200 ± 50 |

| Human MC4R | ¹²⁵I-NDP-α-MSH | 240 ± 170 |

Data presented as Mean ± S.D.[1]

Table 2: In Vitro Inhibition of Sebum-Specific Lipids in Human Sebocytes

| Treatment | Squalene Reduction | Cholesterol Esters Reduction | Total Neutral Lipid Reduction |

| 1 µM this compound | ~58% | ~51% | ~40% |

Data obtained from quantitative HPTLC and Nile red analysis.[8]

Table 3: Effect of Topical this compound on Human Skin Grafts

| Treatment | Outcome |

| 0.05% this compound (30 days) | Marked decrease in sebum-specific lipid production |

| Reduction in sebaceous gland size | |

| Decreased expression of epithelial-membrane antigen (EMA) |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to human melanocortin receptors.

-

Cell Lines: Cells stably expressing human MC1R, MC4R, or MC5R.

-

Radioligand: ¹²⁵I-NDP-α-MSH.

-

Procedure:

-

Cells are incubated with a fixed concentration of ¹²⁵I-NDP-α-MSH and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled NDP-α-MSH.

-

After incubation, cells are harvested, and the bound radioactivity is measured using a gamma counter.

-

IC50 values are calculated by non-linear regression analysis of the competition binding data.[1][2]

-

In Vitro Sebocyte Culture and Lipid Analysis

-

Objective: To assess the effect of this compound on sebaceous lipid production in primary human sebocytes.

-

Cell Culture: Primary human sebocytes are isolated from facial skin and cultured in a serum-free medium.

-

Treatment: Sebocytes are treated with varying concentrations of this compound.

-

Lipid Extraction and Analysis:

-

Cells are harvested, and lipids are extracted using a modified Bligh and Dyer method.

-

The lipid extracts are analyzed by high-performance thin-layer chromatography (HPTLC) to separate and quantify specific lipid classes (e.g., squalene, cholesterol esters, triglycerides).

-

Total neutral lipid content can be assessed using Nile red staining followed by fluorometry.[8]

-

Figure 2: Experimental workflow for in vitro sebocyte studies.

Human Skin Xenograft Model

-

Objective: To evaluate the in vivo efficacy of topical this compound on sebum production and sebaceous gland morphology.

-

Animal Model: Severe combined immunodeficient (SCID) mice.

-

Procedure:

-

Full-thickness human facial skin is transplanted onto the dorsal side of SCID mice.

-

After a healing period, the grafts are treated topically with a vehicle control or a formulation containing this compound (e.g., 0.05%) for a specified duration (e.g., 30 days).

-

At the end of the treatment period, the skin grafts are harvested.

-

-

Analysis:

-

Lipid Analysis: Sebum-specific lipids are extracted from the grafts and analyzed by HPTLC.

-

Histology: Skin sections are stained with hematoxylin and eosin (H&E) to assess sebaceous gland size and morphology.

-

Immunohistochemistry: Staining for sebaceous differentiation markers, such as epithelial-membrane antigen (EMA), is performed to evaluate the differentiation state of the sebaceous glands.[2][9]

-

Potential Therapeutic Applications in Dermatology

The primary potential therapeutic application for this compound in dermatology is the treatment of acne vulgaris.[9] By reducing the production of sebum, a key factor in the development of comedones and the proliferation of Propionibacterium acnes, this compound could offer a targeted and effective treatment modality. Other potential applications include the management of seborrheic dermatitis and other conditions associated with hyperseborrhea.

Conclusion

This compound is a promising novel compound that selectively antagonizes MC1R and MC5R. Preclinical studies have consistently demonstrated its ability to inhibit sebaceous gland function both in vitro and in vivo.[9] These findings strongly support the further investigation of this compound as a potential topical therapy for acne and other seborrheic skin disorders. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at elucidating the full therapeutic potential of this compound in dermatology.

References

- 1. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Melanocortin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A melanocortin receptor 1 and 5 antagonist inhibits sebaceous gland differentiation and the production of sebum-specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: JNJ-10229570 for Primary Human Sebocyte Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10229570 is a potent and selective antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R).[1][2][3][4] In the context of dermatology and cosmetic science, it has garnered significant interest for its ability to inhibit the differentiation of sebaceous glands and reduce the production of sebum-specific lipids.[1][2][5] These characteristics suggest its potential as a therapeutic agent for acne and other conditions related to excessive sebum production.[2][5] This document provides detailed protocols for the application of this compound in primary human sebocyte cultures, summarizes key quantitative data, and illustrates the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on melanocortin receptors and its effects on lipid synthesis in primary human sebocytes.

Table 1: Inhibitory Activity of this compound on Melanocortin Receptors

| Receptor | IC50 (nM) |

| MC1R | 270 ± 120 |

| MC5R | 200 ± 50 |

| MC4R | 240 ± 170 |

Data represents the concentration of this compound required to inhibit 50% of 125I-NDP-α-MSH binding to cells expressing the respective human melanocortin receptors.[1][6]

Table 2: Effect of this compound on Lipid Production in Primary Human Sebocytes

| This compound Concentration | Observation |

| 0.01 µM | Strong inhibition of lipid granules |

| 0.05 µM | Complete inhibition of lipid granules |

| 1 µM | Complete inhibition of lipid droplet production induced by cholera toxin |

These concentrations were observed to inhibit lipid production in bovine pituitary extract (BPE) or cholera toxin (CT) induced primary human sebocytes.[3][6][7]

Signaling Pathway

This compound acts by blocking the binding of melanocortins, such as α-melanocyte-stimulating hormone (α-MSH), to MC1R and MC5R on sebocytes. This antagonism inhibits the downstream signaling cascade that leads to sebocyte differentiation and lipogenesis.

Caption: this compound signaling pathway in sebocytes.

Experimental Protocols

Primary Human Sebocyte Culture

This protocol outlines the basic steps for establishing a primary culture of human sebocytes, a prerequisite for studying the effects of this compound.

Materials:

-

Full-thickness human skin samples

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Calf Serum (FCS)

-